molecular formula C24H20ClN3O5 B14961940 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B14961940
M. Wt: 465.9 g/mol
InChI Key: PUZHNCPNWCKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to a dihydroquinazoline.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide include:

    2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide: This compound has a thieno[3,2-d]pyrimidine core instead of a quinazolinone core.

    3-(4-chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: This compound features a mercapto group and a thieno[3,2-d]pyrimidine core.

The uniqueness of this compound lies in its specific quinazolinone core and the presence of both chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxoquinazolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O5/c1-32-20-11-10-16(13-21(20)33-2)26-22(29)14-27-19-9-4-3-8-18(19)23(30)28(24(27)31)17-7-5-6-15(25)12-17/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

PUZHNCPNWCKFTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.